7-Hydroxymitragynine

Catalog No.
S1789903
CAS No.
174418-82-7
M.F
C23H30N2O5
M. Wt
414.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxymitragynine

CAS Number

174418-82-7

Product Name

7-Hydroxymitragynine

IUPAC Name

methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-7a-hydroxy-8-methoxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

Molecular Formula

C23H30N2O5

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C23H30N2O5/c1-5-14-12-25-10-9-23(27)20-17(7-6-8-19(20)29-3)24-21(23)18(25)11-15(14)16(13-28-2)22(26)30-4/h6-8,13-15,18,27H,5,9-12H2,1-4H3/b16-13+/t14-,15+,18+,23+/m1/s1

InChI Key

RYENLSMHLCNXJT-CYXFISRXSA-N

SMILES

CCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)O

Canonical SMILES

CCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)O

Isomeric SMILES

CC[C@@H]1CN2CC[C@]3(C(=NC4=C3C(=CC=C4)OC)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)O

Analgesic Effects: Potential Contributor or Not?

Mitragynine is known for its pain-relieving properties, and researchers have investigated the role of 7-HMG in this effect. Some early studies suggested 7-HMG might be the key mediator of kratom's analgesia by acting on mu-opioid receptors [].

However, more recent research using mice models found that 7-HMG might not significantly contribute to mitragynine's pain-relieving effects []. This challenges the initial hypothesis and suggests further investigation is needed.

7-Hydroxymitragynine is a significant alkaloid derived from the kratom plant, specifically from the species Mitragyna speciosa. It is recognized as an active metabolite of mitragynine, the primary psychoactive component in kratom. This compound exhibits potent analgesic properties by acting as a mu-opioid receptor agonist, similar to morphine, but with reportedly higher efficacy and a distinct pharmacological profile . Its unique structure allows it to engage in various biological interactions, making it a focal point in studies concerning pain management and opioid alternatives.

Opioid Receptor Activity:

7-OH, like mitragynine, interacts with opioid receptors in the body. It acts as a partial agonist at mu (μ) opioid receptors, similar to pain medications like morphine, but with potentially less pronounced side effects [, ]. Additionally, 7-OH may act as an antagonist at other opioid receptors (delta and kappa), further influencing its overall effects [].

Further Research Needed:

The exact mechanisms by which 7-OH produces its effects and how it differs from mitragynine require further investigation [, ].

Limited Data:

There is limited research specifically on the safety hazards of 7-OH. However, kratom use in general has been associated with dependence, withdrawal symptoms, and potential for abuse []. More research is needed to determine the specific risks associated with 7-OH.

The formation of 7-hydroxymitragynine primarily occurs through the metabolic conversion of mitragynine via cytochrome P450 enzymes, particularly isoform 3A4. This biotransformation introduces a hydroxy group at the 7-position of the mitragynine molecule. In vitro studies have demonstrated that this conversion is significant in both human and mouse liver microsomes, where 7-hydroxymitragynine emerges as the major metabolite following mitragynine degradation .

Additionally, chemical synthesis methods have been explored. For instance, mitragynine can be oxidized using reagents like bis(trifluoroacetoxy)iodo)benzene (PIFA) under controlled conditions to yield 7-hydroxymitragynine. This synthetic approach allows for the manipulation of reaction parameters to optimize yield and purity .

7-Hydroxymitragynine exhibits notable biological activities, primarily through its interaction with opioid receptors. It binds strongly to mu-opioid receptors, producing analgesic effects comparable to traditional opioids while potentially minimizing adverse effects such as respiratory depression . Research indicates that it possesses a G protein-biased agonism profile, which may enhance its therapeutic potential by providing pain relief without the typical side effects associated with classical opioids .

Furthermore, studies show that 7-hydroxymitragynine also interacts with other neurotransmitter systems, including dopamine and serotonin receptors, contributing to its mood-enhancing and sedative effects . This multifaceted activity underscores its potential as a candidate for developing safer pain management therapies.

Synthesis of 7-hydroxymitragynine can occur through both natural and synthetic pathways:

  • Natural Metabolism:
    • Occurs in vivo when mitragynine is metabolized by cytochrome P450 enzymes in the liver.
    • The primary metabolic pathway involves hydroxylation at the 7-position of mitragynine.
  • Chemical Synthesis:
    • Using reagents like PIFA in solvents such as tetrahydrofuran and water under inert conditions (e.g., argon atmosphere).
    • The reaction typically involves oxidation processes that convert mitragynine into 7-hydroxymitragynine while maintaining high purity through subsequent extraction and purification steps .

The primary applications of 7-hydroxymitragynine are in pain relief and therapeutic interventions for opioid dependence. Its potent analgesic properties make it a candidate for managing chronic pain conditions without the high risk of addiction associated with conventional opioids. Furthermore, ongoing research is exploring its potential use in treating opioid withdrawal symptoms and enhancing mood disorders due to its interaction with various neurotransmitter systems .

Several compounds share structural similarities or pharmacological profiles with 7-hydroxymitragynine:

CompoundSourcePotency at Mu-Opioid ReceptorUnique Features
MitragynineMitragyna speciosaLower than 7-hydroxymitragynineMajor alkaloid in kratom; less potent analgesic
MorphineOpium poppyHighTraditional opioid; higher addiction potential
OxycodoneSemi-synthetic opioidHighCommonly prescribed; risk of dependency
FentanylSynthetic opioidExtremely highPotent analgesic; significant overdose risk

While all these compounds interact with opioid receptors to produce analgesic effects, 7-hydroxymitragynine stands out due to its unique metabolic pathway from mitragynine and its potential for reduced side effects compared to traditional opioids like morphine and oxycodone .

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

414.21547206 g/mol

Monoisotopic Mass

414.21547206 g/mol

Heavy Atom Count

30

UNII

2T3TWA75R0

Wikipedia

7-Hydroxymitragynine

Dates

Modify: 2023-08-15

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